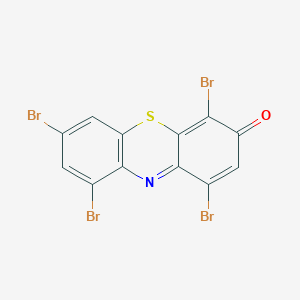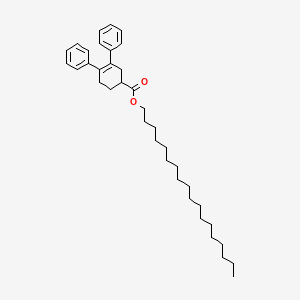![molecular formula C15H16O8 B14521678 3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid CAS No. 62430-37-9](/img/structure/B14521678.png)
3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure that includes ethoxycarbonyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with ethyl chloroformate, followed by a Wittig reaction to introduce the prop-2-enoic acid moiety. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted phenylprop-2-enoic acid derivatives.
Scientific Research Applications
3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid involves its interaction with various molecular targets. The ethoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The prop-2-enoic acid moiety can undergo conjugation reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enoic acid: Lacks the ethoxycarbonyl groups, making it less reactive in certain chemical reactions.
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups instead of ethoxycarbonyl groups, leading to different reactivity and applications.
Ethyl 3-phenylprop-2-enoate: An ester derivative with different physical and chemical properties.
Uniqueness
3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of both ethoxycarbonyl groups and the prop-2-enoic acid moiety.
Properties
CAS No. |
62430-37-9 |
|---|---|
Molecular Formula |
C15H16O8 |
Molecular Weight |
324.28 g/mol |
IUPAC Name |
3-[3,4-bis(ethoxycarbonyloxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H16O8/c1-3-20-14(18)22-11-7-5-10(6-8-13(16)17)9-12(11)23-15(19)21-4-2/h5-9H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
TUWHSAQHNDNLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate](/img/structure/B14521599.png)
![3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521607.png)

![N-[3-(Prop-2-ene-1-sulfonyl)phenyl]acetamide](/img/structure/B14521614.png)




![N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide](/img/structure/B14521643.png)
![7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14521646.png)




